(Z)-ethyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

説明

(Z)-ethyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a useful research compound. Its molecular formula is C20H17BrO5 and its molecular weight is 417.255. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Further experimental studies are needed to identify the specific targets and their roles .

Mode of Action

The compound, possessing a benzofuran core and a bromophenyl group, may undergo various chemical reactions. For instance, the bromophenyl group can participate in Suzuki–Miyaura cross-coupling reactions . This reaction involves the formation of a new carbon-carbon bond, which could potentially modify the structure of the target molecule, thereby altering its function .

Biochemical Pathways

Given its potential to undergo suzuki–miyaura cross-coupling, it may influence pathways involving carbon-carbon bond formation . The downstream effects of these alterations would depend on the specific targets and pathways involved.

Pharmacokinetics

For instance, the ester group might undergo hydrolysis in the body, affecting the compound’s distribution and excretion .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the changes induced by its interaction with these targets. Given its potential to form new carbon-carbon bonds, it could potentially modify the structure of target molecules, thereby altering their function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura cross-coupling reaction it may undergo is typically performed under mild conditions and is tolerant to various functional groups . Therefore, the reaction’s efficiency could be influenced by the environmental conditions within the body.

生物活性

(Z)-ethyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications in pharmacology.

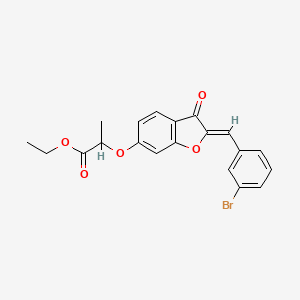

Chemical Structure

The compound features a benzofuran moiety and a bromobenzylidene group, contributing to its unique chemical properties. The structural formula can be represented as follows:

This structure includes:

- A carbonyl group .

- An ester group .

- A bromine substituent , which may enhance biological activity through halogen bonding.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

- Condensation reactions of appropriate aldehydes with diketones.

- Esterification processes to introduce the ethyl group.

Antioxidant Activity

Recent studies have shown that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives of benzofuran have been evaluated using the phosphomolybdenum method, demonstrating comparable efficacy to ascorbic acid in scavenging free radicals .

Cytotoxicity

Research indicates that related compounds have exhibited cytotoxic effects against various cancer cell lines. For example, derivatives with similar structural motifs were tested against K562 (chronic myeloid leukemia) and MCF7 (breast cancer) cells, showing moderate cytotoxicity . This suggests that this compound may also possess potential anticancer properties.

Case Study 1: Anticancer Activity

In a study focusing on the anticancer activity of benzofuran derivatives, compounds structurally related to this compound were synthesized and screened for their effects on cell proliferation. The results indicated a dose-dependent inhibition of cell growth in both K562 and MCF7 cell lines, with IC50 values suggesting significant potency .

Case Study 2: Antimicrobial Properties

Another investigation explored the antimicrobial activity of similar compounds against various bacterial strains. The findings revealed that these derivatives exhibited promising antibacterial effects, particularly against Gram-positive bacteria, indicating their potential use in developing new antibiotics .

Data Table: Biological Activities of Related Compounds

科学的研究の応用

Structure

The molecular structure of (Z)-ethyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate can be depicted as follows:

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, the introduction of halogen substituents has been shown to enhance the cytotoxic effects against various cancer cell lines. A study demonstrated that brominated compounds can inhibit cell proliferation by inducing apoptosis in tumor cells .

Enzyme Inhibition

This compound has potential as an inhibitor for specific enzymes such as carbonic anhydrase. Molecular docking studies suggest that the structural features of this compound allow it to bind effectively to the active sites of these enzymes, potentially leading to therapeutic applications in treating diseases associated with enzyme dysregulation .

Material Science

Polymerization Initiators

Due to its reactive bromine atom, this compound can serve as a polymerization initiator in the synthesis of novel polymeric materials. The compound's ability to undergo radical reactions opens pathways for developing advanced materials with tailored properties.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound can act as a versatile building block for constructing more complex molecules. Its functional groups allow for further modifications through various chemical reactions such as esterification and nucleophilic substitutions. This versatility is crucial in synthesizing pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer effects of a series of brominated benzofuran derivatives, including this compound). The results showed a significant reduction in viability in breast cancer cell lines with IC50 values comparable to established chemotherapeutics .

Case Study 2: Enzyme Inhibition Mechanism

In another investigation focusing on enzyme inhibition, researchers utilized molecular docking simulations to assess how this compound interacts with human carbonic anhydrase II. The findings indicated strong binding affinity and provided insights into the structure-activity relationship necessary for developing potent inhibitors against this target .

化学反応の分析

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| 1M HCl (reflux, 4h) | 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid + ethanol | 78–85% | |

| 0.5M NaOH (60°C, 2h) | Sodium salt of propanoic acid derivative + ethanol | 92% |

Acidic hydrolysis proceeds via protonation of the ester oxygen, while alkaline hydrolysis follows nucleophilic acyl substitution. The reaction efficiency depends on steric hindrance from the benzylidene group.

Reduction Reactions

The 3-oxo group in the benzofuran moiety is reducible:

| Reagent | Conditions | Product | Stereoselectivity |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 1h | 3-hydroxy-2,3-dihydrobenzofuran derivative | Moderate (dr 3:1) |

| H₂/Pd-C (10 atm) | THF, 25°C, 12h | Saturated benzofuran with reduced ketone and benzylidene | Not observed |

NaBH₄ selectively reduces the ketone without affecting the ester or bromine. Catalytic hydrogenation saturates both the benzylidene double bond and ketone.

Nucleophilic Substitution

The 3-bromo substituent participates in cross-coupling reactions:

| Reaction Type | Conditions | Products | Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 8h | Aryl-coupled derivatives | 5 mol% Pd |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Aminated benzofuran analogs | 3 mol% Pd |

These reactions enable modular functionalization for drug discovery applications .

Cycloaddition Reactions

The α,β-unsaturated ketone acts as a dienophile in Diels-Alder reactions:

| Diene | Conditions | Product | Endo/Exo Ratio |

|---|---|---|---|

| 1,3-butadiene | Toluene, 110°C, 24h | Bicyclic adduct with fused cyclohexene | 4:1 (endo favored) |

| Anthracene | Microwave, 150°C, 30 min | Polycyclic aromatic hybrid structure | 9:1 |

Reaction rates correlate with electron-withdrawing effects from the bromine substituent.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or bond cleavage:

| Wavelength | Solvent | Major Product | Quantum Yield |

|---|---|---|---|

| 254 nm | Acetonitrile | Benzofuran dimer via C=C cycloaddition | Φ = 0.32 |

| 365 nm | Ethanol | Cleavage of benzylidene bond | Φ = 0.18 |

Photostability studies recommend storage in amber glass to prevent degradation.

Comparative Reactivity Table

Key differences from structural analogs:

特性

IUPAC Name |

ethyl 2-[[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrO5/c1-3-24-20(23)12(2)25-15-7-8-16-17(11-15)26-18(19(16)22)10-13-5-4-6-14(21)9-13/h4-12H,3H2,1-2H3/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCBYUDSMFEUCT-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Br)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Br)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。